tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate
Overview
Description
tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate: is a chemical compound belonging to the class of piperazine derivatives. It is widely used in medical, environmental, and industrial research due to its unique chemical structure and biological activity.
Scientific Research Applications
Chemistry: tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme interactions and as a precursor for the synthesis of biologically active molecules .
Industry: In the industrial sector, it is used in the production of polymers, coatings, and other materials due to its stability and reactivity.
Future Directions
The future directions for tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate could involve further exploration of its potential uses in the synthesis of novel organic compounds and investigation of its biological activities . Additionally, more research could be conducted to understand its safety profile and potential hazards .
Mechanism of Action
Target of Action
Tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate, also known as 1-Piperazinecarboxylic acid, 4-(1,3-dioxobutyl)-, 1,1-dimethylethyl ester, is a derivative of N-Boc piperazine Compounds containing piperazine rings are known for their wide spectrum of biological activities, which can be attributed to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring .
Mode of Action
The piperazine ring’s ability to form hydrogen bonds and adjust molecular physicochemical properties makes it a valuable component in drug discovery . This suggests that the compound may interact with its targets through hydrogen bonding and other intermolecular interactions.
Biochemical Pathways
Piperazine derivatives are known to serve as useful building blocks in the synthesis of several novel organic compounds such as amides, sulphonamides, mannich bases, schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derived compounds have shown a wide spectrum of biological activities .
Pharmacokinetics
The piperazine ring’s water solubility and proper alkality may influence the compound’s bioavailability .
Result of Action
Compounds containing piperazine rings have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Action Environment
The easy modificability of the piperazine ring suggests that it may adapt to various environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate typically involves the nucleophilic displacement of a halogenated precursor with a secondary amine. For instance, tert-butyl bromoacetate can be reacted with a Boc-protected piperazine under basic conditions using triethylamine . Another method involves the reaction of N-Boc piperazine with ethylbromoacetate in the presence of triethylamine in acetonitrile .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Comparison with Similar Compounds
- tert-Butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate
- tert-Butyl 4-(4-Bromobenzyl)piperazine-1-carboxylate
- 1-Boc-piperazine
Uniqueness: tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate is unique due to its specific functional groups, which confer distinct reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications in research and industry.
Properties
IUPAC Name |
tert-butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O4/c1-10(16)9-11(17)14-5-7-15(8-6-14)12(18)19-13(2,3)4/h5-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDSUGFWKJSGGAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)N1CCN(CC1)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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